![molecular formula C₆H₁₁FO₅ B1140386 3-Deoxy-3-fluoro-D-galactose CAS No. 52904-86-6](/img/structure/B1140386.png)
3-Deoxy-3-fluoro-D-galactose
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Overview
Description
3-Deoxy-3-fluoro-D-galactose (3-D-F-Galactose) is a synthetic sugar molecule that has been used in a variety of scientific research applications. It is a fluorinated derivative of D-galactose, a naturally occurring sugar, and is a useful tool for the study of metabolic pathways and enzyme functions.
Scientific Research Applications
Molecular Recognition Studies
Fluorinated carbohydrates like 3-Deoxy-3-fluoro-D-galactose are used as chemical probes for molecular recognition studies . The specific structural, conformational, stability, reactivity, and interaction features of fluorinated sugars are described, as well as their applications as probes and in chemical biology .
Drug Discovery
Fluorine-containing glycomimetics, which include 3-Deoxy-3-fluoro-D-galactose, have been developed to overcome the limitations associated with natural carbohydrates . The fluorination of carbohydrates has emerged as a promising solution to dramatically enhance the metabolic stability, bioavailability, and protein-binding affinity of natural carbohydrates .
Glycan-Protein Interactions
Carbohydrate–protein binding is achieved by exploiting low-energy interactions (such as hydrogen bonding, salt bridges, and metal chelation), which cannot compensate for the high enthalpy cost of the desolvation of polar substrates and shallow protein-binding sites . Fluorinated carbohydrates like 3-Deoxy-3-fluoro-D-galactose can potentially provide new targets for disease treatment .
Biological Activities of Fluorinated Sugars
The biological activities of fluorinated sugars, including 3-Deoxy-3-fluoro-D-galactose, are being studied . These studies aim to understand the effects of fluorination on the physical, chemical, and biological characteristics of natural sugars .
Synthesis of Borylated D-Galactose Monosaccharide
3-Deoxy-3-fluoro-D-galactose can be used in the diastereoselective synthesis of the borylated D-galactose monosaccharide 3-Boronic-3-Deoxy-D-Galactose .
Galectin-1 Binding
3-Deoxy-3-fluoro-D-galactose derivatives have been studied for their affinity for galectin-1, a galactoside-binding protein .
Mechanism of Action
Target of Action
3-Deoxy-3-fluoro-D-galactose (3DFGal) primarily targets the metabolic pathway of gram-positive pathogens . It is used as a tool for studying the enzymatic reaction catalyzed by galactokinase , which is involved in the conversion of 3DFGal to D-galactose .
Mode of Action
The interaction of 3DFGal with its targets results in a shift in the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis . This shift is facilitated by the compound’s structural similarity to D-galactose, allowing it to bind to the same enzymes and receptors .
Biochemical Pathways
3DFGal affects the glycolysis and gluconeogenesis pathways. By mimicking D-galactose, it competes for the same enzymes involved in these pathways . This competition results in a shift from glycolysis, the breakdown of glucose for energy, to gluconeogenesis, the production of glucose from non-carbohydrate sources .
Result of Action
The primary result of 3DFGal’s action is the shift in metabolic pathways in gram-positive pathogens . This shift can potentially disrupt the normal metabolic processes of these pathogens, inhibiting their growth and proliferation .
Action Environment
The action of 3DFGal can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of 3DFGal hydrolysis . Furthermore, the presence of other sugars, such as glucose, could potentially affect the compound’s efficacy by competing for the same metabolic pathways . .
properties
IUPAC Name |
(3S,4S,5S,6R)-4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRBAMACDBPKO-SVZMEOIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deoxy-3-fluoro-D-galactose |
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